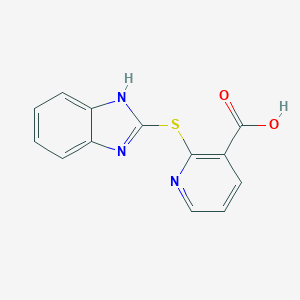
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is a hybrid molecule that combines the structural features of benzimidazole and nicotinic acid, making it a unique chemical entity.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid has been extensively studied for its potential use in various research applications. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe, enzyme inhibitor, and metal ion chelator. The unique structural features of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid make it a promising candidate for further research in these areas.
Mechanism Of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes and bind to metal ions, leading to their inactivation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid have been studied in various cell lines and animal models. It has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to alter the levels of certain biomolecules, such as reactive oxygen species, cytokines, and growth factors. These effects suggest that 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid may have potential therapeutic applications in various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid in lab experiments include its unique structural features, broad spectrum of biological activity, and ease of synthesis. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, there are also limitations to its use, such as its poor solubility in water and limited availability in the market. These limitations can be overcome by optimizing the formulation and scaling up the synthesis process.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid. One area of interest is its potential use as a fluorescent probe for imaging applications. Another area is its use as an enzyme inhibitor for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action and biological targets of the compound. Finally, efforts should be made to improve the synthesis process and increase the availability of the compound for research purposes.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound with potential use in various scientific research applications. Its unique structural features, broad spectrum of biological activity, and ease of synthesis make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid involves the reaction between 2-mercaptobenzimidazole and nicotinic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the carbonyl group of nicotinic acid, leading to the formation of the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
properties
CAS RN |
93202-02-9 |
|---|---|
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid |
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)8-4-3-7-14-11(8)19-13-15-9-5-1-2-6-10(9)16-13/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
BDISFGIJCKRNBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




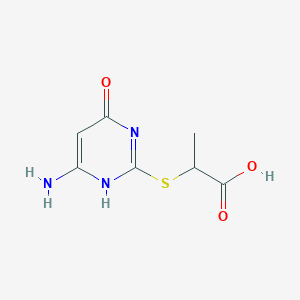

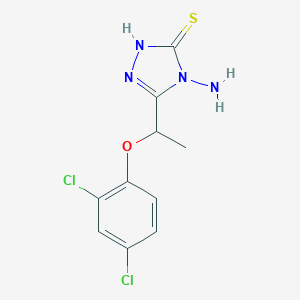
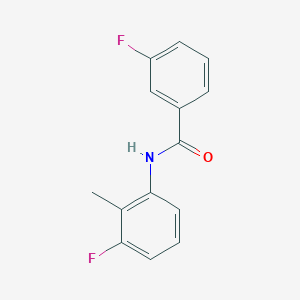
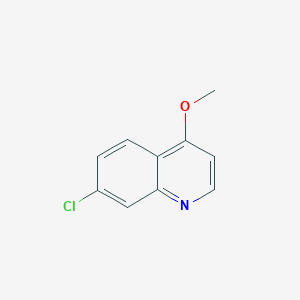
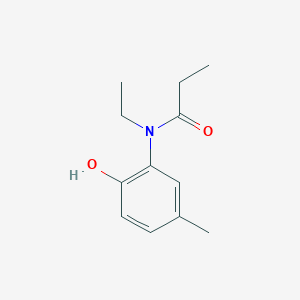
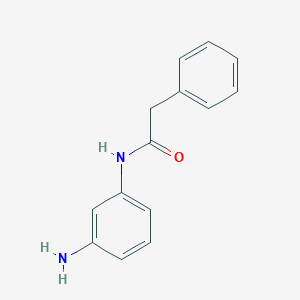
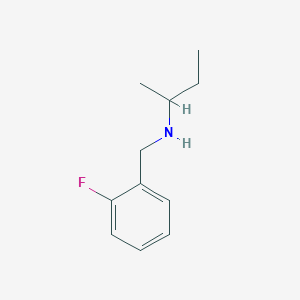
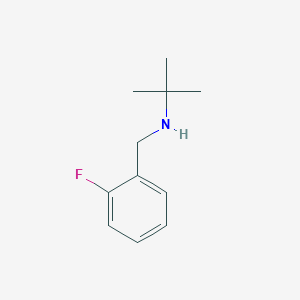
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)